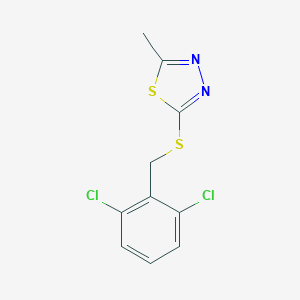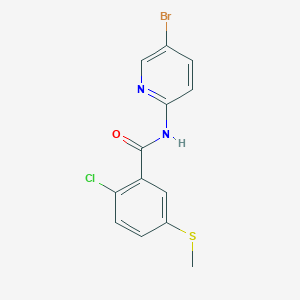![molecular formula C9H12BrNO2S2 B479175 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine CAS No. 81597-71-9](/img/structure/B479175.png)
1-[(5-Bromo-2-thienyl)sulfonyl]piperidine
Overview
Description
1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is a chemical compound that belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated in various scientific research studies.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Biologically Active Compounds : Research has been conducted on synthesizing compounds bearing the piperidine moiety, demonstrating significant biological activities. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides has been explored, highlighting their potential as butyrylcholinesterase (BChE) enzyme inhibitors and their interactions within the human BChE protein binding sites (Khalid et al., 2016).
Anticancer Applications : The synthesis of new propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole nucleus has shown promising anticancer properties. Certain compounds synthesized demonstrated potent anticancer activity, offering a foundation for further studies in cancer treatment (Rehman et al., 2018).
Antimicrobial and Antioxidant Activities
Antibacterial and Antifungal Potentials : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole heterocycles have been synthesized and evaluated for their antibacterial potential. These compounds showed moderate inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents (Iqbal et al., 2017).
Antioxidant Capacity : Sulfonyl hydrazone compounds incorporating piperidine derivatives have been synthesized and evaluated for their antioxidant capacity. Some compounds showed significant activity, suggesting their utility in combating oxidative stress-related conditions (Karaman et al., 2016).
Enzyme Inhibition for Disease Treatment
Alzheimer’s Disease Potential : Compounds synthesized from 1,3,4-oxadiazole and piperidine derivatives have been investigated as potential drug candidates for Alzheimer's disease. These studies focus on enzyme inhibition activities, particularly against acetylcholinesterase (AChE), to explore therapeutic avenues for neurodegenerative disorders (Rehman et al., 2018).
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S2/c10-8-4-5-9(14-8)15(12,13)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVDBGGIVPTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269858 | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |
CAS RN |
81597-71-9 | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81597-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,3S)-3-hydroxy-2-methoxy-3-phenylpropyl]phenol](/img/structure/B479093.png)
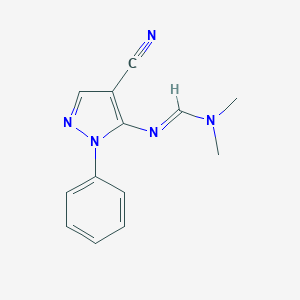
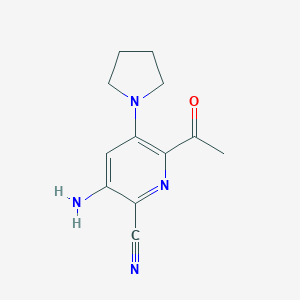
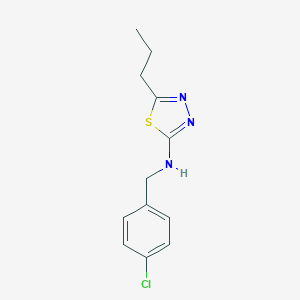
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479113.png)
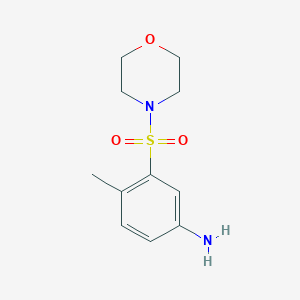

![1-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B479135.png)
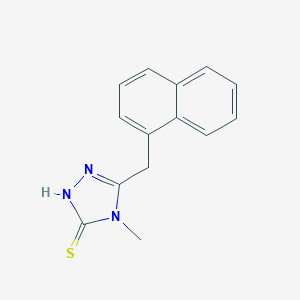
![N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B479146.png)
![5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B479147.png)

